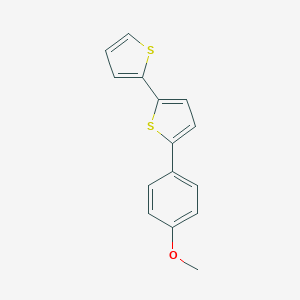

5-(4-Methoxyphenyl)-2,2'-bithiophene

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(4-methoxyphenyl)-5-thiophen-2-ylthiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12OS2/c1-16-12-6-4-11(5-7-12)13-8-9-15(18-13)14-3-2-10-17-14/h2-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRPCSLCDFGYWKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC=C(S2)C3=CC=CS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12OS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10550506 | |

| Record name | 5-(4-Methoxyphenyl)-2,2'-bithiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10550506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106925-79-5 | |

| Record name | 5-(4-Methoxyphenyl)-2,2'-bithiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10550506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 5 4 Methoxyphenyl 2,2 Bithiophene and Analogues

C-C Bond Forming Reactions for Aryl-Bithiophene Construction

The creation of the crucial carbon-carbon bond between the bithiophene unit and an aryl group is most effectively accomplished using palladium-catalyzed cross-coupling reactions. These methods offer high efficiency, functional group tolerance, and regioselectivity.

Palladium-Catalyzed Cross-Coupling Strategies

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of C-C bonds with high precision. The Suzuki-Miyaura, Negishi, and Stille couplings are particularly prominent in the synthesis of 5-aryl-2,2'-bithiophenes.

The Suzuki-Miyaura coupling is a versatile and widely used method for the synthesis of biaryl compounds, including 5-aryl-2,2'-bithiophenes. harvard.edu This reaction involves the palladium-catalyzed coupling of an organoboron compound (such as a boronic acid or ester) with an organic halide or triflate. harvard.edu The mild reaction conditions, commercial availability of a wide range of boronic acids, and the generation of non-toxic inorganic byproducts make it an attractive synthetic route.

In a representative synthesis of a 5-aryl-2,2'-bithiophene derivative, 5-bromo-5'-formyl-2,2'-bithiophene can be coupled with various arylboronic acids. For the synthesis of the 4-methoxyphenyl (B3050149) analogue, the reaction proceeds with a good yield, demonstrating the efficiency of this method.

| Aryl Boronic Acid | Product | Yield (%) |

|---|---|---|

| 4-Methoxyphenylboronic acid | 5-(4-Methoxyphenyl)-5'-formyl-2,2'-bithiophene | 80 |

| Phenylboronic acid | 5-Phenyl-5'-formyl-2,2'-bithiophene | 85 |

| 4-(N,N-Dimethylamino)phenylboronic acid | 5-(4-(N,N-Dimethylamino)phenyl)-5'-formyl-2,2'-bithiophene | 64 |

Reaction Conditions: Pd(PPh₃)₄ catalyst, K₂CO₃ base, in a toluene/water solvent system under reflux. researchgate.net

The Negishi coupling involves the reaction of an organozinc compound with an organic halide or triflate, catalyzed by a nickel or palladium complex. wikipedia.org This method is known for its high reactivity and functional group tolerance. The preparation of the required organozinc reagents from the corresponding organic halides is a key step in this process. While highly effective, the Negishi coupling can sometimes be outperformed by the Suzuki reaction in terms of yield for similar substrates. For instance, in the synthesis of 2-bromo-2'-phenyl-5,5'-bithiophene, the Suzuki reaction was found to provide a higher yield compared to the Negishi coupling. organic-chemistry.org

| Organozinc Reagent | Aryl Halide | Catalyst | Product | Yield (%) |

|---|---|---|---|---|

| Phenylzinc chloride | 2,2'-Dibromo-5,5'-bithiophene | Pd(PPh₃)₄ | 2-Bromo-2'-phenyl-5,5'-bithiophene | Lower than Suzuki |

General reaction conditions often involve a palladium catalyst such as Pd(PPh₃)₄ in an anhydrous solvent like THF. organic-chemistry.org

The Stille coupling is a versatile C-C bond-forming reaction that utilizes organotin compounds (stannanes) and organic halides or triflates, with a palladium catalyst. researchgate.netchemistrysteps.com A significant advantage of the Stille reaction is the stability of organostannanes to air and moisture, and their compatibility with a wide array of functional groups. chemistrysteps.com However, a major drawback is the toxicity of the tin reagents and byproducts. researchgate.net This reaction is particularly useful for the synthesis of complex molecules and conjugated polymers, including bithiophene-containing chromophores.

The reaction conditions for Stille coupling can be tailored to the specific substrates, but generally involve a palladium catalyst, such as Pd(PPh₃)₄ or Pd₂(dba)₃, often with the addition of a ligand like triphenylphosphine or tri(o-tolyl)phosphine, in a non-polar solvent like toluene at elevated temperatures. organic-chemistry.org

| Organostannane | Aryl Halide | Catalyst/Ligand | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| Tributyl(phenyl)stannane | 5-Bromo-2,2'-bithiophene | Pd(PPh₃)₄ | Toluene | 110 | Not specified |

| Tributyl(4-methoxyphenyl)stannane | 5-Iodo-2,2'-bithiophene | Pd₂(dba)₃/P(o-tol)₃ | Toluene | 90-110 | Not specified |

The yields for Stille couplings can be highly variable depending on the specific substrates and reaction conditions.

Direct Functionalization of the Bithiophene Core

Once the aryl-bithiophene skeleton is constructed, further modifications can be introduced through direct functionalization of the bithiophene ring system. Electrophilic substitution reactions are a common strategy for introducing new functional groups.

Vilsmeier-Haack-Arnold Formylation for Aldehyde Derivatives

The Vilsmeier-Haack-Arnold reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds. wikipedia.org The reaction employs a Vilsmeier reagent, typically formed from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride such as phosphorus oxychloride (POCl₃). This electrophilic species then attacks the electron-rich bithiophene ring, leading to the introduction of a formyl (-CHO) group after hydrolysis.

| Substrate | Reagents | Product | Overall Yield (%) |

|---|---|---|---|

| 5-Phenyl-2,2'-bithiophene | POCl₃, DMF | 5-Phenyl-5'-formyl-2,2'-bithiophene | Low |

| 5-(4-Methoxyphenyl)-2,2'-bithiophene | POCl₃, DMF | 5-(4-Methoxyphenyl)-5'-formyl-2,2'-bithiophene | Low |

The Vilsmeier-Haack-Arnold reaction, while a direct formylation method, can be limited by low yields in multi-step syntheses of these specific target molecules. researchgate.net

Lithiation and Subsequent Quenching Reactions

The functionalization of aromatic and heteroaromatic compounds through lithiation, followed by quenching with an electrophile, is a powerful tool in organic synthesis. For molecules containing a methoxyphenyl group, the site of lithiation can be influenced by the choice of lithiating agent and reaction conditions. For instance, studies on N-[2-(4-methoxyphenyl)ethyl]pivalamide have shown that using n-BuLi at temperatures between -20 to 0 °C leads to ring substitution ortho to the pivaloylaminoethyl group. d-nb.info In contrast, using t-BuLi at lower temperatures results in substitution at the α-position of the ethyl group. d-nb.info This demonstrates that the kinetic versus thermodynamic control of the reaction dictates the regioselectivity of the deprotonation.

In the context of the thiophene (B33073) moiety, regioselective deprotonation can also be achieved. The treatment of thiophene with Bu3MgLi in THF at room temperature allows for selective deprotonation, and the resulting lithium arylmagnesate can be trapped with various electrophiles. espublisher.com While direct studies on the lithiation of this compound are not detailed, these examples suggest that lithiation would likely occur on one of the thiophene rings. The precise location would depend on the directing effects of the existing substituents and the reaction conditions employed. The electron-donating methoxy (B1213986) group on the phenyl ring and the sulfur atoms in the thiophene rings would influence the acidity of the available protons, guiding the regioselectivity of the lithiation process.

Synthetic Routes to Key Precursors and Intermediates

The synthesis of complex molecules like this compound relies on the availability of versatile, functionalized building blocks. Alkoxy-functionalized bithiophenes are particularly important as precursors for high-performance organic semiconductors. researchgate.net A common strategy involves creating halogenated bithiophenes that can undergo subsequent cross-coupling reactions.

A key precursor for many substituted bithiophenes is 5,5'-dibromo-2,2'-bithiophene. This intermediate is typically prepared and then used in reactions like Stille or Suzuki coupling to introduce aryl substituents. For example, 5,5'-dibromo-2,2'-bithiophene can be reacted with aryl stannanes or arylboronic acids to form 5,5'-diaryl-2,2'-bithiophenes. rsc.org The introduction of alkoxy groups onto the bithiophene backbone is another crucial functionalization, as intramolecular S···O interactions can promote the planarization of the conjugated backbone, which is beneficial for electronic applications. researchgate.net These functionalized building blocks, whether halogenated or stannylated, are essential for the modular construction of specifically substituted bithiophene derivatives.

Aryl-substituted thiophene carbaldehydes serve as important precursors and analogues in the synthesis of more complex thiophene-containing structures. A highly effective method for their preparation is the Suzuki-Miyaura cross-coupling reaction. nih.govnih.gov This palladium-catalyzed reaction couples a halogenated thiophene carbaldehyde with an arylboronic acid or ester to form a carbon-carbon bond.

For example, a series of 4-arylthiophene-2-carbaldehydes were synthesized in moderate to excellent yields by coupling a brominated thiophene-2-carbaldehyde with various arylboronic acids or their pinacol esters. nih.govnih.gov The efficiency of the reaction can be influenced by factors such as the solvent, catalyst, and the electronic nature of the substituents on the arylboronic acid. nih.gov

Below is a table summarizing the synthesis of various 4-arylthiophene-2-carbaldehydes via the Suzuki-Miyaura coupling, highlighting the yields obtained.

| Entry | Aryl Boronic Acid/Ester | Product | Yield (%) |

| 2a | 4-Methoxyphenylboronic acid | 4-(4-Methoxyphenyl)thiophene-2-carbaldehyde | 85 |

| 2b | 4-(Trifluoromethyl)phenylboronic acid | 4-(4-(Trifluoromethyl)phenyl)thiophene-2-carbaldehyde | 78 |

| 2c | 3-Nitrophenylboronic acid | 4-(3-Nitrophenyl)thiophene-2-carbaldehyde | 75 |

| 2d | 3-Cyano-5-(trifluoromethyl)phenylboronic acid | 3-(5-Formylthiophen-3-yl)-5-(trifluoromethyl)benzonitrile | 88 |

| 2e | 3,4,5-Trimethoxyphenylboronic acid | 4-(3,4,5-Trimethoxyphenyl)thiophene-2-carbaldehyde | 82 |

| 2f | 4-Chlorophenylboronic acid | 4-(4-Chlorophenyl)thiophene-2-carbaldehyde | 80 |

| 2g | 3,5-Dimethylphenylboronic acid | 4-(3,5-Dimethylphenyl)thiophene-2-carbaldehyde | 92 |

| 2h | 4-tert-Butylphenylboronic acid | 4-(4-tert-Butylphenyl)thiophene-2-carbaldehyde | 84 |

| 2i | 3-Chloro-4-fluorophenylboronic acid | 4-(3-Chloro-4-fluorophenyl)thiophene-2-carbaldehyde | 86 |

| 2j | Naphthalen-1-ylboronic acid | 4-(Naphthalen-1-yl)thiophene-2-carbaldehyde | 70 |

| Data sourced from Molecules, 2013. nih.gov |

This method's tolerance for a wide range of functional groups makes it a crucial strategy for synthesizing precursors for more elaborate bithiophene structures. nih.gov

Comparative Analysis of Synthetic Efficiency and Regioselectivity

The synthesis of substituted bithiophenes can be approached through various cross-coupling methodologies, with Stille and Suzuki-Miyaura reactions being the most prominent. The choice between these methods often depends on factors like the availability of starting materials, functional group tolerance, and concerns about the toxicity of reagents.

The Suzuki-Miyaura coupling, which utilizes relatively stable and non-toxic boronic acids, is often preferred for its environmentally benign nature. nih.gov It demonstrates high efficiency and excellent functional group tolerance, as seen in the synthesis of aryl-thiophene carbaldehydes. nih.govnih.gov Regioselectivity is precisely controlled by the position of the halogen on one precursor and the boronic acid group on the other.

Stille coupling, which uses organotin reagents, is also highly effective for creating C-C bonds in the synthesis of conjugated polymers based on bithiophene units. While it offers high yields and is tolerant of many functional groups, the toxicity and difficulty in removing organotin byproducts are significant drawbacks.

Regioselectivity is a critical aspect, particularly in the functionalization of the thiophene rings themselves. As discussed, directed ortho-metalation (DoM) via lithiation offers a powerful method for regioselective functionalization, but the outcome can be highly sensitive to the directing group, base, and reaction temperature. d-nb.info For constructing the core bithiophene structure, the regiochemistry is typically pre-determined by the synthesis of the monomer building blocks. For instance, the synthesis of a 2,2'-bithiophene (B32781) is ensured by starting with 2-functionalized thiophene monomers. Alternative thiophene synthesis methods like the Paal-Knorr reaction or Fiesselmann condensation can produce polysubstituted thiophenes, but controlling the regiochemistry for subsequent coupling can be more complex. espublisher.com Ultimately, cross-coupling reactions like Suzuki provide the most reliable and regioselective approach for linking pre-functionalized thiophene and bithiophene units with other aromatic systems.

Comprehensive Spectroscopic and Structural Elucidation of 5 4 Methoxyphenyl 2,2 Bithiophene Derivatives

Vibrational Spectroscopy for Molecular Fingerprinting and Conformer Analysis

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, serves as a powerful tool for identifying functional groups and probing the conformational landscape of molecules.

FTIR spectroscopy provides a characteristic "fingerprint" of a molecule by detecting the vibrational modes of its bonds. For 5-(4-methoxyphenyl)-2,2'-bithiophene, the FTIR spectrum is dominated by vibrations associated with the thiophene (B33073) and methoxyphenyl units.

Key vibrational modes for thiophene and its derivatives include C-H stretching, C=C stretching, and C-S stretching. The aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹. The C=C stretching vibrations of the thiophene rings are generally observed in the 1400-1600 cm⁻¹ region. globalresearchonline.net The C-S stretching modes can be found at lower wavenumbers, often between 850 and 600 cm⁻¹. iosrjournals.org

The presence of the 4-methoxyphenyl (B3050149) group introduces additional characteristic bands. The C-H stretching vibrations of the phenyl ring are also found above 3000 cm⁻¹. The C=C stretching vibrations of the benzene (B151609) ring typically appear around 1600 and 1500 cm⁻¹. The methoxy (B1213986) group (-OCH₃) gives rise to a strong C-O stretching band, usually in the 1250-1200 cm⁻¹ region, and C-H stretching of the methyl group is observed around 2950 and 2850 cm⁻¹. nih.gov

The FTIR spectrum of this compound would therefore be a composite of these characteristic vibrations, allowing for the confirmation of its structural integrity.

Table 1: Representative FTIR Vibrational Frequencies for this compound Derivatives

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Assignment |

|---|---|---|

| Aromatic C-H Stretch | 3100-3000 | Thiophene and Phenyl Rings |

| Aliphatic C-H Stretch | 2960-2850 | Methoxy Group |

| C=C Ring Stretch | 1600-1450 | Thiophene and Phenyl Rings |

| C-O Stretch | 1250-1200 | Methoxy Group |

Raman spectroscopy, which is sensitive to the polarizability of molecular bonds, provides complementary information to FTIR and is particularly useful for studying the conformational equilibria of conjugated systems like 2,2'-bithiophene (B32781). The inter-ring torsional angle between the two thiophene rings is a key determinant of the extent of π-conjugation and, consequently, the electronic properties of the molecule.

For 2,2'-bithiophene and its derivatives, different conformers (e.g., syn- and anti-like conformations) can coexist in solution. These conformers often have distinct Raman spectral signatures. mdpi.com Theoretical calculations combined with experimental Raman spectra can help to identify the predominant conformers and to estimate the energy barriers between them. nih.gov The intensity and position of certain Raman bands, particularly those associated with the inter-ring C-C bond and the symmetric C=C stretching modes of the thiophene rings, are sensitive to the dihedral angle. researchgate.net

For instance, a more planar conformation, which allows for greater π-conjugation, would be expected to show a shift in the C=C stretching frequency compared to a more twisted conformation. By analyzing the Raman spectra, often with the aid of computational modeling, it is possible to gain insights into the conformational preferences of this compound in different environments. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.

The ¹H NMR spectrum of this compound provides valuable information about the number and connectivity of protons in the molecule. The aromatic region of the spectrum (typically 6.5-8.0 ppm) would show signals corresponding to the protons on the two thiophene rings and the methoxyphenyl group.

The protons on the thiophene rings exhibit characteristic chemical shifts and coupling constants. The protons on the unsubstituted thiophene ring would appear as distinct multiplets, with their chemical shifts influenced by their position relative to the sulfur atom and the other thiophene ring. The protons on the substituted thiophene ring would also show characteristic splitting patterns, influenced by the adjacent methoxyphenyl group. The protons of the 4-methoxyphenyl group would appear as two doublets in the aromatic region, characteristic of a 1,4-disubstituted benzene ring. The methoxy group would give a sharp singlet at around 3.8 ppm. rsc.org

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal. The chemical shifts of the carbon atoms in the thiophene rings are characteristic of sp²-hybridized carbons in an aromatic environment. The carbon attached to the sulfur atom typically appears at a lower field (higher ppm value). The carbons of the methoxyphenyl group would also show characteristic chemical shifts, with the carbon bearing the methoxy group appearing at a lower field. The methoxy carbon itself would appear at around 55 ppm. organicchemistrydata.org

Table 2: Representative ¹H and ¹³C NMR Chemical Shifts for this compound Derivatives

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| Thiophene Protons | 7.4-6.8 | 140-120 |

| Phenyl Protons | 7.7-6.9 | 160-114 |

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy, including Ultraviolet-Visible (UV-Vis) absorption and fluorescence, provides insights into the electronic structure and excited-state properties of conjugated molecules.

The UV-Vis absorption spectrum of this compound is characterized by strong absorption bands in the UV and visible regions, arising from π-π* electronic transitions within the conjugated system. nih.gov The position of the absorption maximum (λmax) is highly sensitive to the extent of π-conjugation.

The methoxyphenyl group acts as an electron-donating group, which can lead to an intramolecular charge transfer (ICT) transition from the methoxyphenyl unit to the bithiophene moiety upon photoexcitation. This ICT character can result in a significant red-shift (bathochromic shift) of the absorption band compared to unsubstituted 2,2'-bithiophene.

The electronic properties of this compound derivatives are also influenced by the solvent polarity, a phenomenon known as solvatochromism. nih.gov In polar solvents, the excited state, which is typically more polar than the ground state due to the ICT character, is stabilized to a greater extent. This leads to a further red-shift in the absorption maximum as the solvent polarity increases. biointerfaceresearch.com By studying the UV-Vis spectra in a range of solvents with varying polarities, it is possible to probe the nature of the electronic transitions and the change in dipole moment upon excitation. uni-stuttgart.de

Table 3: Representative UV-Vis Absorption Maxima (λmax) for a Donor-π-Acceptor Thiophene Derivative in Various Solvents

| Solvent | Polarity | λmax (nm) |

|---|---|---|

| Cyclohexane | Nonpolar | ~361 |

| Dichloromethane | Polar Aprotic | ~368 |

| Acetonitrile | Polar Aprotic | ~366 |

| Dimethyl Sulfoxide | Polar Aprotic | ~371 |

| Methanol | Polar Protic | ~365 |

(Data is representative for a similar D-π-A thiophene compound, 2-fluoro-4-(5-(4-methoxyphenyl)thiophen-2-yl)benzonitrile, and serves to illustrate the solvatochromic effect) nih.gov

Advanced Computational and Theoretical Investigations of 5 4 Methoxyphenyl 2,2 Bithiophene Electronic and Reactivity Profiles

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and condensed phases. For a molecule like 5-(4-Methoxyphenyl)-2,2'-bithiophene, DFT calculations, typically using a functional like B3LYP combined with a basis set such as 6-31G(d,p) or higher, would be the standard approach to predict its ground state properties.

The first step in a computational study is geometry optimization, which involves finding the arrangement of atoms that corresponds to the minimum energy on the potential energy surface. For this compound, this process would determine the most stable three-dimensional structure, including key parameters such as bond lengths, bond angles, and dihedral angles.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound (Note: This table is illustrative. Actual values would need to be generated from a specific DFT calculation.)

| Parameter | Predicted Value (Å or °) |

|---|---|

| C-C (inter-ring) | 1.45 - 1.47 Å |

| C-S (thiophene) | 1.70 - 1.75 Å |

| C=C (thiophene) | 1.36 - 1.39 Å |

| Dihedral Angle (Thiophene-Thiophene) | 25° - 45° (in gas phase) |

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity and electronic properties. nih.gov The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. nih.govmdpi.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A small gap generally signifies high chemical reactivity, low kinetic stability, and ease of electronic excitation. mdpi.comsemanticscholar.org

For this compound, the HOMO is expected to be delocalized across the entire π-conjugated system of the bithiophene and methoxyphenyl rings. The LUMO would also be distributed over this π-system. The electron-donating nature of the methoxy (B1213986) group would likely raise the energy of the HOMO, thereby reducing the HOMO-LUMO gap compared to unsubstituted 5-phenyl-2,2'-bithiophene.

The distribution of the HOMO and LUMO provides insight into intramolecular charge transfer (ICT). In donor-π-acceptor systems, electronic transitions often involve the movement of electron density from the donor part (HOMO-rich) to the acceptor part (LUMO-rich). In this compound, the methoxyphenyl group and the bithiophene core collectively act as a π-donating system. Analysis of the HOMO and LUMO electron density distributions would reveal the nature of the lowest electronic transition (S₀ → S₁), indicating whether it possesses significant charge-transfer character.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. It maps the electrostatic potential onto the molecule's electron density surface. Regions of negative potential (typically colored red or yellow) are rich in electrons and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and indicate sites for nucleophilic attack.

For this compound, the MEP surface would likely show negative potential localized around the sulfur atoms of the thiophene (B33073) rings and the oxygen atom of the methoxy group due to their lone pairs of electrons. researchgate.net Positive potential would be expected around the hydrogen atoms. The π-systems of the aromatic rings would also represent areas of negative potential, attractive to electrophiles.

Natural Bond Orbital (NBO) analysis provides a chemical interpretation of the wavefunction in terms of localized bonds, lone pairs, and antibonding orbitals. It is particularly useful for quantifying electronic delocalization and hyperconjugative interactions. By examining the interactions between filled (donor) NBOs and empty (acceptor) NBOs, one can assess the stability arising from electron delocalization.

In this compound, NBO analysis would quantify the π-conjugation across the aromatic rings. It would reveal donor-acceptor interactions between the lone pairs of the sulfur and oxygen atoms and the π* antibonding orbitals of the aromatic system, as well as interactions between the π bonding orbitals and π* antibonding orbitals. The stabilization energies (E⁽²⁾) associated with these interactions provide a quantitative measure of electronic delocalization, which is key to the molecule's electronic properties.

Key descriptors include:

Ionization Potential (I) ≈ -EHOMO

Electron Affinity (A) ≈ -ELUMO

Chemical Hardness (η) = (I - A) / 2

Chemical Softness (S) = 1 / η

Electronegativity (χ) = (I + A) / 2

Electrophilicity Index (ω) = χ² / (2η)

A hard molecule has a large HOMO-LUMO gap and is less reactive, while a soft molecule has a small gap and is more reactive. mdpi.com These calculated indices would provide a quantitative assessment of the chemical stability and reactivity of this compound.

Table 2: Representative Global Reactivity Descriptors (Note: This table is illustrative. Actual values are dependent on the calculated HOMO and LUMO energies.)

| Descriptor | Formula | Predicted Value (eV) |

|---|---|---|

| EHOMO | - | -5.0 to -5.5 |

| ELUMO | - | -1.5 to -2.0 |

| Energy Gap (ΔE) | ELUMO - EHOMO | 3.0 to 4.0 |

| Ionization Potential (I) | -EHOMO | 5.0 to 5.5 |

| Electron Affinity (A) | -ELUMO | 1.5 to 2.0 |

| Hardness (η) | (I - A) / 2 | 1.5 to 2.0 |

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energy Gap Determination

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Dynamics

Time-Dependent Density Functional Theory (TD-DFT) has emerged as a powerful and widely used computational method for investigating the electronic excited states of molecules. nih.govchemrxiv.org It provides a favorable balance between computational cost and accuracy, making it suitable for studying the photophysical properties of medium to large-sized organic molecules like this compound. scispace.com The method allows for the calculation of vertical excitation energies, oscillator strengths, and the nature of electronic transitions, which are crucial for understanding absorption and emission spectra. nih.govnih.gov

For thiophene-based oligomers, the electronic properties are dominated by π-π* transitions. The introduction of substituents, such as the 4-methoxyphenyl (B3050149) group, significantly influences the excited state dynamics. The methoxyphenyl group acts as an electron-donating moiety, which tends to decrease the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This leads to a red-shift in the absorption and emission spectra compared to unsubstituted bithiophene.

TD-DFT calculations on similar donor-acceptor thiophene systems reveal that the lowest energy electronic transitions are typically characterized by a significant degree of intramolecular charge transfer (ICT) from the electron-donating group to the bithiophene core. The planarity of the conjugated π-system is a key factor; a more planar conformation leads to greater electronic delocalization and a more pronounced red-shift in the absorption spectrum. nih.gov

Table 1: Representative TD-DFT Data for a Generic 5-Aryl-2,2'-bithiophene System

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution | Character |

|---|---|---|---|---|---|

| S0 → S1 | 3.20 | 387 | 0.85 | HOMO → LUMO (95%) | π-π* / ICT |

| S0 → S2 | 3.95 | 314 | 0.15 | HOMO-1 → LUMO (88%) | π-π* |

| S0 → S3 | 4.30 | 288 | 0.20 | HOMO → LUMO+1 (92%) | π-π* |

Note: This data is illustrative for a typical donor-substituted bithiophene system and not the specific results for this compound.

The dynamics following photoexcitation in bithiophene systems can be complex, involving rapid relaxation from higher excited states to the lowest singlet excited state (S1). researchgate.net From the S1 state, the molecule can relax to the ground state via fluorescence or non-radiative decay pathways, including intersystem crossing to the triplet state. scispace.com The efficiency of these processes is heavily influenced by the molecular geometry and the electronic coupling between states. epfl.ch

Prediction of Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials are of great interest for applications in photonics and optoelectronics, such as optical switching and frequency conversion. uobasrah.edu.iq Organic molecules with extended π-conjugated systems and donor-acceptor architectures often exhibit significant NLO responses. mdpi.com The compound this compound fits this structural motif, with the electron-donating methoxyphenyl group at one end of the polarizable bithiophene bridge. This arrangement facilitates intramolecular charge transfer upon excitation, which is a key factor for enhancing NLO properties. researchgate.net

Computational chemistry, particularly DFT, is a vital tool for predicting the NLO properties of new materials, guiding synthetic efforts. semanticscholar.org The key parameters that quantify the NLO response at the molecular level are the polarizability (α) and the first (β) and second (γ) hyperpolarizabilities.

The polarizability (α) describes the linear response of the molecular electron cloud to an external electric field, while the hyperpolarizability tensors (β, γ, etc.) describe the nonlinear responses. researchgate.net The first hyperpolarizability (β) is particularly important as it is responsible for second-order NLO phenomena like second-harmonic generation.

These properties are calculated as derivatives of the molecular energy or dipole moment with respect to the applied electric field. For this compound, the extended π-system of the bithiophene core combined with the methoxyphenyl donor is expected to result in a significant hyperpolarizability. The delocalization of π-electrons along the molecular backbone enhances the ease with which the electron density can be distorted by an electric field. mdpi.com

Theoretical calculations on various thiophene derivatives have shown that increasing the conjugation length and incorporating strong donor and acceptor groups are effective strategies for boosting the NLO response. semanticscholar.orgresearchgate.net The magnitude of the first hyperpolarizability (β) is particularly sensitive to the HOMO-LUMO energy gap; smaller gaps generally lead to larger β values. semanticscholar.org

Table 2: Predicted NLO Properties for a Representative 5-Aryl-2,2'-bithiophene

| Property | Component | Calculated Value (a.u.) |

|---|---|---|

| Polarizability (α) | αxx | 350.2 |

| αyy | 180.5 | |

| αzz | 95.8 | |

| ⟨α⟩ (isotropic) | 208.8 | |

| First Hyperpolarizability (β) | βxxx | 1250.0 |

| βxyy | -150.4 | |

| βxzz | -90.1 | |

| βtot (total) | 1325.5 |

Note: This data is illustrative for a typical donor-substituted bithiophene system and does not represent specific calculated values for this compound. The 'x' axis is assumed to be along the main charge-transfer direction.

Intermolecular Interaction Analysis using Hirshfeld Surface and Fingerprint Plots

Hirshfeld surface analysis is a valuable computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. nih.govnih.gov By partitioning the crystal space into regions where the electron distribution of a pro-molecule dominates over the pro-crystal, it provides a graphical representation of how molecules interact with their neighbors. This analysis is crucial for understanding crystal packing, stability, and physical properties.

The Hirshfeld surface can be mapped with various properties, such as dnorm, which highlights intermolecular contacts shorter than the van der Waals radii sum with red spots. These spots indicate close contacts, such as hydrogen bonds and other significant interactions. nih.gov

For a molecule like this compound, the crystal packing would be governed by a combination of weak non-covalent interactions. These include H···H, C···H/H···C, O···H/H···O, and potential π-π stacking interactions between the aromatic thiophene and phenyl rings. rsc.orgnih.gov

A two-dimensional "fingerprint plot" is generated from the Hirshfeld surface, which summarizes all intermolecular contacts by plotting the distance to the nearest nucleus external to the surface (de) against the distance to the nearest nucleus internal to the surface (di). The plot provides a percentage contribution for each type of interaction, offering a quantitative measure of their importance in the crystal packing. nih.gov

While a crystal structure and corresponding Hirshfeld analysis for this compound are not available in the provided search results, an analysis of a similar molecule containing methoxyphenyl and aromatic rings can serve as an illustrative example.

Table 3: Percentage Contributions of Intermolecular Contacts from a Representative Hirshfeld Surface Analysis

| Contact Type | Contribution (%) |

|---|---|

| H···H | 48.7 |

| C···H / H···C | 23.3 |

| O···H / H···O | 11.5 |

| S···H / H···S | 8.0 |

| C···C | 3.5 |

| Other | 5.0 |

Note: This data is based on a representative analysis of a substituted aromatic molecule containing similar functional groups and is intended to be illustrative. nih.govvensel.org

The prevalence of H···H contacts is typical for organic molecules. The significant C···H and O···H contributions highlight the importance of weak hydrogen bonding in directing the crystal packing. The C···C interactions, often appearing as distinct "wings" in the fingerprint plot, would be indicative of π-π stacking. nih.gov

Computational Modeling of Charge Transport Parameters

The performance of organic electronic devices, such as organic field-effect transistors (OFETs) and organic solar cells, is critically dependent on the efficiency of charge transport within the active material. researchgate.net For organic semiconductors, charge transport typically occurs via a hopping mechanism, where charge carriers (holes or electrons) move between adjacent molecules. scm.com The rate of this hopping process can be described by Marcus theory, which depends on two key parameters: the reorganization energy (λ) and the electronic coupling, or transfer integral (V). nih.gov

The reorganization energy (λ) is the energy cost associated with the geometrical relaxation of a molecule and its surrounding environment when it changes its charge state (from neutral to ionized or vice versa). rsc.org It has two components: an internal contribution (λint) from the geometry change of the molecule itself, and an external contribution (λext) from the polarization of the surrounding medium. Lower reorganization energies are desirable for efficient charge transport as they correspond to a lower activation barrier for hopping. nih.gov

The transfer integral (V) quantifies the electronic coupling between adjacent molecules in the crystal. Its value is highly sensitive to the relative distance and orientation of the molecules, which are determined by the crystal packing. A larger transfer integral facilitates faster charge transfer.

Computational modeling is essential for predicting these parameters and establishing structure-property relationships. For this compound, the bithiophene core is an excellent hole-transporting moiety. DFT calculations can be used to optimize the geometries of the neutral and ionized states to calculate the internal reorganization energy. The transfer integrals can be computed for different molecular pairs (dimers) extracted from a predicted or experimentally determined crystal structure.

Table 4: Representative Calculated Charge Transport Parameters for a Bithiophene-Based Material

| Parameter | Value | Unit |

|---|---|---|

| Hole Reorganization Energy (λh) | 0.25 | eV |

| Electron Reorganization Energy (λe) | 0.35 | eV |

| Hole Transfer Integral (Vh) - Pathway 1 | 85 | meV |

| Hole Transfer Integral (Vh) - Pathway 2 | 40 | meV |

| Electron Transfer Integral (Ve) - Pathway 1 | 30 | meV |

Note: These are typical values for thiophene-based organic semiconductors and are not specific to this compound. The values illustrate that such materials are often better hole transporters (lower λh, higher Vh) than electron transporters. jksus.orgarxiv.org

These parameters indicate that hole mobility would likely be more efficient than electron mobility in this class of materials, a common characteristic for electron-rich thiophene compounds. jksus.org

Functional Applications of 5 4 Methoxyphenyl 2,2 Bithiophene and Derivatives in Advanced Organic Electronic and Photonic Devices

Organic Semiconductors for Transistors and Conductive Polymers

The inherent semiconducting properties of 5-(4-Methoxyphenyl)-2,2'-bithiophene and its polymeric forms are central to their application in transistor and conductive polymer technologies. These materials offer the advantages of solution processability, structural tunability, and mechanical flexibility, which are highly desirable for next-generation electronics.

Organic Field-Effect Transistors (OFETs)

Organic Field-Effect Transistors (OFETs) are fundamental components of modern organic electronics, and the performance of these devices is critically dependent on the charge transport characteristics of the organic semiconductor layer. Thiophene-based molecules, including this compound derivatives, have been investigated for their potential in OFETs. The introduction of methoxy (B1213986) groups can significantly influence the charge transport nature of these materials, in some cases shifting them from p-channel to ambipolar transport semiconducting materials jksus.org.

Molecular engineering, such as the introduction of various functional groups and the extension of the π-conjugated system, plays a crucial role in optimizing the performance of OFETs. For instance, the design of donor-acceptor-donor (D-A-D) systems incorporating thiophene (B33073) units can enhance intramolecular charge transfer, a desirable property for semiconducting materials researchgate.net. Research into five-ring-fused organic semiconductors has demonstrated that many of these materials can achieve high charge carrier mobilities, exceeding 1 cm²/V·s rsc.org. While specific performance data for OFETs based solely on this compound is not extensively detailed in the provided search results, the general principles of molecular design in organic semiconductors suggest its potential as a building block for high-performance OFET materials.

Table 1: OFET Performance of Selected Thiophene-Based Organic Semiconductors This table is illustrative and provides data for related compounds to contextualize the potential performance of this compound derivatives.

| Organic Semiconductor | Device Configuration | Hole Mobility (μh) (cm²/V·s) | Electron Mobility (μe) (cm²/V·s) | ON/OFF Ratio |

| Pentacene | Top-contact | 0.95 | - | 1.6 x 10⁷ |

| Poly[2,5-bis(2-decyltetradecyl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)dione-alt-5,5'-di(thiophen-2-yl)-2,2'-(E)-2-(2-(thiophen-2-yl)vinyl)-thiophene] (PDVT-10) | Parallel p-n heterojunction | Not specified | Not specified | Not specified |

| Phenanthrene-based conjugated oligomers | Not specified | 2.5 x 10⁻² | - | Not specified |

| Isatin-based monomers | Not specified | p-type or ambipolar | up to 0.024 | Not specified |

Poly(bithiophene)s as Intrinsically Conductive Polymers

Intrinsically conducting polymers (ICPs) are organic polymers that possess inherent electrical conductivity. Polythiophenes and their derivatives are a major class of ICPs, with their conductivity arising from the delocalized π-electrons along the polymer backbone wikipedia.org. The polymerization of this compound would lead to a poly(bithiophene) with pendant methoxyphenyl groups. These substituent groups can influence the polymer's morphology, solubility, and electronic properties.

The electrical conductivity of polythiophenes can be tuned through chemical or electrochemical doping nih.gov. For instance, a study on poly(3',4'-dimethoxy-2,2':5',2"-terthiophene) revealed that the presence of dimethoxy substituents and the concentration of the oxidant (FeCl₃) during polymerization affect the resulting polymer's structural and physicochemical properties, including its conductivity mdpi.com. While pristine polythiophenes are typically semiconductors, doping can significantly increase their conductivity, making them suitable for applications such as antistatic coatings and transparent conductive layers wikipedia.orgmdpi.com.

The synthesis of regioregular polythiophenes, where the side chains are arranged in a specific head-to-tail orientation, is crucial for achieving high conductivity and mobility. Various synthetic methods, such as the McCullough method, have been developed to produce highly regioregular poly(3-alkylthiophenes) cmu.edu. The conductivity of these polymers is influenced by factors such as conjugation length, degree of crystallinity, and inter-chain interactions nih.gov. For example, a regioregular polythiophene bearing an alkylsulfonic acid side chain exhibited significantly higher conductivity compared to its non-regioregular counterpart chemrxiv.org.

Table 2: Conductivity of Selected Polythiophene Derivatives This table provides data for related polythiophene derivatives to illustrate the range of conductivities achievable.

| Polymer | Dopant/Condition | Conductivity (S/cm) |

| Poly(3',4'-dimethoxy-2,2':5',2"-terthiophene) | As-made | Orders of magnitude lower than poly(TET)s |

| Poly(terthiophene) | As-made | Lower than poly(TMT)s |

| Polythiophene bearing alkylsulfonic acid (regioregular) | Self-doped | 5.03–6.69 x 10⁻² |

| Polythiophene bearing alkylsulfonic acid (non-regioregular) | Self-doped | 5.14 x 10⁻⁴ |

Characterization of Charge Carrier Mobility

Charge carrier mobility is a critical parameter that determines the performance of organic electronic devices. It quantifies how quickly charge carriers (holes or electrons) move through a material under the influence of an electric field. For derivatives of this compound, the molecular structure plays a significant role in determining mobility.

Theoretical and experimental studies have shown that the introduction of electron-donating groups like methoxy (-OCH₃) can influence the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which in turn affects charge injection and transport nih.gov. For example, in a series of bithiophene-based hole transport materials, a derivative incorporating a 4-methoxyphenyl (B3050149) group (TP-H) was synthesized and its properties investigated researchgate.netsciopen.com. The presence of the methoxy group, along with other structural modifications, was found to impact the material's HOMO energy level and hole mobility researchgate.netsciopen.comsciopen.com.

Furthermore, the substitution pattern on the bithiophene core can lead to either p-type (hole-transporting) or ambipolar (both hole and electron-transporting) behavior. Computational studies on thiophene-based chalcone derivatives have predicted that mono- and di-methoxy substituted compounds could exhibit ambipolar performance, with calculated hole (μh) and electron (μe) mobilities in the range of 0.21 to 0.78 cm²/V·s and 0.27 to 0.41 cm²/V·s, respectively jksus.org. In contrast, a tri-methoxy derivative was predicted to be a hole transport material jksus.org. The charge transfer mobility in organic semiconductors can be enhanced through complexation with transition metals, as demonstrated with a Schiff base ligand where complexation with Pt²⁺ significantly increased both hole and electron mobilities nih.gov.

Table 3: Calculated and Experimental Charge Carrier Mobilities of Bithiophene Derivatives

| Compound/Derivative | Method | Hole Mobility (μh) (cm²/V·s) | Electron Mobility (μe) (cm²/V·s) |

| (2E)-1-(2,5-Dimethyl-3-thienyl)-3-(2-methoxyphenyl)prop-2-en-1-one | Calculated | 0.21 | 0.27 |

| (2E)-3-(3,4-Dimethoxyphenyl)-1-(2,5-dimethylthiophen-3-yl)prop-2-en-1-one | Calculated | 0.78 | 0.41 |

| (E)-1-(2,5-Dimethyl-3-thienyl)-3-(2,4,5-trimethoxyphenyl)prop-2-en-1-one | Calculated | 0.34 | - |

| TP-F (fluorinated bithiophene derivative) | Experimental | Enhanced compared to non-fluorinated | - |

| P(FDPP-TP) (furan-flanked DPP and thienopyrrole copolymer) | Experimental (BGBC device, 200 °C annealed) | 0.42 | - |

Emitter and Active Layer Materials for Optoelectronic Devices

The photophysical properties of this compound and its derivatives, such as their ability to emit light upon electrical or optical excitation, make them suitable for use in various optoelectronic devices.

Organic Light-Emitting Diodes (OLEDs)

Organic Light-Emitting Diodes (OLEDs) are a prominent display and lighting technology that relies on the electroluminescence of organic materials. Thiophene-containing compounds are widely used in OLEDs due to their excellent charge transport and emissive properties. A donor-π-acceptor (D-π-A) type compound, DMB-TT-TPA, which incorporates a 4-MeOPh-substituted thieno[3,2-b]thiophene core (structurally related to the subject compound), has been successfully utilized as an emitter in a solution-processed OLED beilstein-journals.orgbeilstein-archives.org. This material exhibited a high fluorescence quantum yield in the solid state (41%) and in solution (86%) beilstein-journals.org. The resulting OLED device demonstrated a low turn-on voltage and good performance metrics beilstein-journals.org.

The introduction of a five-membered thiophene ring as the π-core in multi-resonance thermally activated delayed fluorescence (MR-TADF) emitters has been shown to enhance intramolecular charge transfer and spin-orbit coupling, leading to efficient and narrowband emission rsc.org. An OLED based on such a thiophene-core emitter achieved a high external quantum efficiency (EQE) of 34.6% rsc.org. Furthermore, a European patent describes a series of thienothiophene and boron derivatives, including a compound with a 4-methoxyphenyl group, for use in OLEDs epo.org. These examples highlight the potential of this compound as a building block for designing novel emitter materials for high-performance OLEDs.

Table 4: Performance of an OLED Employing a 4-MeOPh-Substituted Thienothiophene Emitter (DMB-TT-TPA)

| Parameter | Value |

| Turn-on Voltage | 2.9 V |

| Maximum Luminescence | 752 cd/m² |

| Maximum External Quantum Efficiency (EQE) | 4.61% |

| Maximum Power Efficiency | 6.70 lm/W |

| Maximum Current Efficiency | 10.6 cd/A |

| Electroluminescence Peak (λEL) | 512 nm |

| CIE Coordinates | (0.16, 0.51) |

Organic Solid-State Lasers (OSSLs) and Light Amplifiers

Organic solid-state lasers (OSSLs) represent an emerging field in photonics, with organic semiconductors serving as the gain medium. The development of OSSLs has been spurred by advances in organic light-emitting diodes (OLEDs) and the synthesis of novel organic materials with high photostability and quantum yields ethernet.edu.et. Light amplification in organic thin films can be achieved through processes like cascade energy transfer, where a host material absorbs pump light and funnels the excitation to fluorescent dye molecules 20.210.105.

While the field of organic lasers is still developing, certain classes of organic molecules have shown promise. For instance, amplified spontaneous emission (ASE), a key indicator of a material's potential for lasing, has been observed in thin films of various organic semiconductors. A study on arylalkynyl-benzo[c] jksus.orgmdpi.combeilstein-journals.orgthiadiazole (BTD) derivatives, which contain a thiophene-related core, demonstrated that these compounds exhibit narrowing of their photoluminescence spectra, indicating their potential for laser applications rsc.org. Another report showed that a thin film of 4,4′-bis(9-carbazolyl)-2,2′-biphenyl (CBP) exhibited ultraviolet ASE with a low pumping power threshold elsevier.com.

Although there is no direct evidence in the provided search results for the use of this compound or its derivatives in OSSLs or light amplifiers, the fundamental properties of thiophene-based compounds, such as strong light absorption and emission, suggest that with appropriate molecular design, these materials could be explored as gain media for organic lasers.

Components in Photovoltaic Energy Conversion Systems

The versatility of this compound derivatives allows for their integration into various components of photovoltaic devices, including perovskite solar cells, organic solar cells, and dye-sensitized solar cells. In these applications, they primarily function as hole transport materials, donor materials, and sensitizers, contributing to enhanced device efficiency and stability.

Hole Transport Materials (HTMs) in Perovskite Solar Cells (PSCs)

Perovskite solar cells (PSCs) have seen a rapid increase in power conversion efficiencies, with the hole transport material (HTM) playing a crucial role in this advancement. tuni.fi While materials like spiro-OMeTAD have been instrumental, their high cost and potential instability have driven research towards more cost-effective and robust alternatives. nih.govmdpi.com Bithiophene-based compounds, including derivatives of this compound, have shown promise in this regard. tuni.fi

The development of cost-effective and efficient HTMs is a critical step towards the commercialization of PSCs. Key design principles focus on simplifying synthesis and enhancing the material's intrinsic properties. The use of condensation chemistry, for instance, can provide a low-cost alternative to the expensive cross-coupling reactions often required for complex HTMs. researchgate.net

For bithiophene-based HTMs, molecular design strategies aim to optimize their electronic and physical properties. This includes tuning the highest occupied molecular orbital (HOMO) energy level to align with the valence band of the perovskite absorber layer, which facilitates efficient hole extraction. nih.gov Additionally, enhancing intermolecular aggregation can increase hole mobility. researchgate.net The incorporation of bulky groups into the 2,2'-bithiophene (B32781) core can create a planar structure, which, along with intramolecular non-covalent interactions, contributes to improved performance. sciopen.com

A study by Li et al. demonstrated the synthesis of three cost-effective HTMs based on a bulky group-substituted 2,2'-bithiophene core. The synthetic costs for these materials were significantly lower than that of the commonly used spiro-OMeTAD. sciopen.com

Table 1: Comparison of Photovoltaic Parameters for PSCs with Different HTMs

| HTM | Voc (V) | Jsc (mA/cm²) | FF (%) | PCE (%) |

| TP-H | 1.12 | 25.18 | 79.8 | 22.51 |

| TP-OMe | 1.13 | 25.23 | 81.1 | 23.12 |

| TP-F | 1.14 | 25.51 | 82.8 | 24.01 |

| spiro-OMeTAD | 1.13 | 25.42 | 81.5 | 23.45 |

This table is generated based on data from a study on bithiophene-based cost-effective hole transport materials for efficient n–i–p perovskite solar cells. sciopen.com

Surface defects in the perovskite layer can lead to non-radiative recombination, which reduces the efficiency and stability of PSCs. rsc.org HTMs derived from thiophene have demonstrated the ability to passivate these surface defects. nih.gov The sulfur atoms in the thiophene rings can interact with under-coordinated Pb²⁺ ions on the perovskite surface, effectively reducing defect states. nih.govacs.org

Donor Materials for Organic Solar Cells

In organic solar cells (OSCs), the donor material plays a pivotal role in light absorption and charge generation. Derivatives of this compound have been investigated as effective donor materials due to their favorable electronic properties and ability to form desirable morphologies in the active layer.

Polymers incorporating 2,2'-bithiophene units have been designed to achieve low synthetic complexity and good photovoltaic performance. db-thueringen.de For instance, copolymers of furan-3-carboxylate and 2,2'-bithiophene have demonstrated larger conjugated planes and higher hole mobility compared to their all-thiophene counterparts. db-thueringen.de A quantum mechanical study focused on designing bithieno thiophene (BTTI) central core-based small molecules as donor candidates for OSCs. These molecules incorporated 4-methoxy-N-(4-methoxyphenyl)-N-phenylaniline as the donor moiety, which facilitates productive hole transport. nih.govsemanticscholar.org

The introduction of a bithiophene imide (BTI) acceptor unit into a polymer donor, PBTI-FR, has been shown to create a stable alloy-like donor structure when blended with another polymer donor, PM6. This strategy reduces energy loss, strengthens intermolecular interactions, and optimizes the film nanomorphology, leading to improved exciton (B1674681) dissociation and charge transport. rsc.org

Table 2: Performance of an Alloy-like Ternary Organic Solar Cell

| Device Configuration | Voc (V) | Jsc (mA/cm²) | FF (%) | PCE (%) |

| PM6:L8-BO (Binary) | 0.865 | 26.98 | 79.35 | 18.51 |

| PM6:PBTI-FR:L8-BO (Ternary) | 0.881 | 27.83 | 82.55 | 20.52 |

This table is generated based on data from a study on a bithiophene imide-based polymer donor for alloy-like ternary organic solar cells. rsc.org

Dye-Sensitized Solar Cells (DSSCs) and Molecular Sensitizers

Dye-sensitized solar cells (DSSCs) utilize a sensitizing dye adsorbed onto a wide-bandgap semiconductor to absorb light and inject electrons. google.com Organic dyes based on a donor-π-acceptor (D-π-A) structure are attractive alternatives to traditional ruthenium-based dyes. acs.org

Novel 2,2'-bithiophene-based organic compounds have been designed and synthesized to act as co-sensitizers in DSSCs. nih.gov These compounds are designed with various donor and acceptor groups to enhance the performance of metal-based sensitizers like N3. The inclusion of a methoxy group as a strong electron-donating group and a cyano group as an electron-withdrawing group in a bithiophene derivative demonstrated a significant effect on the absorbance and emission properties. nih.gov Theoretical calculations using density functional theory (DFT) have supported the experimental findings, indicating the potential of these compounds as efficient co-sensitizers for DSSCs. nih.gov

Active Components in Organic Memory Devices

Beyond their use in photovoltaics, derivatives of this compound have also been explored as active components in organic memory devices. These materials exhibit electrical bistability, a key characteristic for resistive memory applications.

A study on a conductance-switching memory cell based on 3,3'-bis-(3,5-di-tert-butyl-4-methoxyphenyl)-2,2'-bithiophene demonstrated promising memory characteristics. researchgate.net The device exhibited long-term information retention of both high and low conductance states for over 48 hours without the need for a refresh. Furthermore, it showed high endurance, withstanding over 200 write and erase cycles, and could operate in ambient air with only a slight increase in threshold voltage values. Theoretical investigations have suggested that the electrical bistability of these molecules arises from different stable conformers. researchgate.net

Investigation of Electrical Bistability and Switching Mechanisms

Role of Molecular Conformations in Memory Operation

The role of molecular conformations is a critical aspect of the functionality of molecular-scale memory devices. For memory operation in compounds related to this compound, theoretical studies have indicated that different conformational states (e.g., cis and trans isomers) can possess distinct electronic properties. These differences can be harnessed to represent '0' and '1' states in a memory cell. The transition between these conformational states can theoretically be induced by an external electrical field. However, specific research delineating the conformational dynamics of this compound within a memory device and its direct correlation to memory operation has not been found in the reviewed scientific literature. Therefore, a detailed analysis of its role in memory operation remains an area for future investigation.

Chemosensors and Fluorescent Probes

The application of this compound and its derivatives as chemosensors and fluorescent probes is an area of scientific interest, though specific data for the parent compound is limited. The general principle behind their use lies in the modification of their fluorescence properties upon interaction with specific analytes. Thiophene-based molecules are known for their favorable photophysical properties, including significant fluorescence quantum yields and the potential for modification to create selective binding sites.

Derivatives of bithiophene have been designed to act as "off-on-off" fluorescent chemosensors for the sequential recognition of different metal ions. For instance, a sensor can exhibit a strong fluorescence enhancement upon binding to a primary ion, which is then selectively quenched by a secondary ion. This demonstrates the potential for developing highly selective and sensitive detection methods. The design of such chemosensors often involves incorporating specific functional groups onto the bithiophene backbone that can selectively interact with the target analytes, leading to a measurable change in the fluorescence signal. While these examples with derivatives showcase the potential of the bithiophene scaffold, dedicated studies on the chemosensory and fluorescent probing capabilities of this compound are not available.

Molecular Engineering Principles and Structure Property Relationships

Strategic Design of Donor-Acceptor (D-A) Molecular Architectures

The donor-acceptor (D-A) concept is a cornerstone in the design of organic functional materials. In this framework, 5-(4-Methoxyphenyl)-2,2'-bithiophene typically functions as an electron-donating (donor) moiety. The methoxyphenyl group, with its electron-donating methoxy (B1213986) substituent, enhances the electron-rich nature of the bithiophene unit. When this donor unit is coupled with a suitable electron-accepting (acceptor) moiety, it gives rise to a molecule with tailored electronic properties.

A key feature of D-A systems is the phenomenon of intramolecular charge transfer (ICT), where upon photoexcitation, an electron is transferred from the donor to the acceptor part of the molecule. This process is fundamental to the operation of various organic electronic devices, including organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs).

The extent of ICT in molecules containing the this compound unit can be modulated by the strength of the acceptor group it is paired with. For instance, in a study of isomeric intramolecular charge-transfer complexes, it was demonstrated that the relative positions of the donor and acceptor units significantly influence their photophysical properties, including absorption characteristics and polarity-dependent fluorescence behavior rsc.org. While this study was not on this compound itself, the principles are directly applicable. A stronger acceptor group will generally lead to a more pronounced ICT character, resulting in a red-shift of the absorption and emission spectra.

The photophysical properties of donor-acceptor molecules are often studied through absorption and fluorescence spectroscopy. Variations in the absorption and fluorescence maxima in solvents of increasing polarity can provide insights into the long-distance intramolecular charge-transfer processes.

Manipulation of π-Conjugation Length and Electronic Delocalization

The extent of π-conjugation in an organic molecule is a critical determinant of its electronic and optical properties. The bithiophene core of this compound provides a conjugated pathway, and the electronic delocalization can be further extended by incorporating this unit into larger oligomeric or polymeric structures.

Increasing the π-conjugation length generally leads to a smaller HOMO-LUMO (Highest Occupied Molecular Orbital-Lowest Unoccupied Molecular Orbital) energy gap. This is evidenced by a bathochromic (red) shift in the absorption and emission spectra. In a study on star-shaped thiophene (B33073) oligomers, the electrochemical properties were shown to be dependent on the extent of the conjugated system rsc.org. Although this study did not specifically use this compound, the underlying principle of extending π-conjugation to tune electronic properties is a general and powerful strategy in the design of organic semiconductors.

The synthesis of oligomers and polymers based on this compound allows for systematic control over the conjugation length, thereby enabling the tuning of the material's color (light absorption and emission) and charge transport properties.

Side-Chain Functionalization and Steric Hindrance Effects on Material Performance

Side-chain engineering is a crucial tool for modulating the solid-state properties of organic semiconductors. The introduction of side chains onto the this compound backbone can influence its solubility, molecular packing, and ultimately, the performance of devices fabricated from it.

For example, attaching bulky alkyl or alkoxy side chains can enhance the solubility of the material in common organic solvents, which is essential for solution-based processing techniques like spin-coating and printing. However, these side chains can also introduce steric hindrance, which can affect the planarity of the conjugated backbone. A more twisted conformation can disrupt π-orbital overlap, leading to a blue-shift in the absorption spectrum and potentially lower charge carrier mobility.

Conversely, strategically placed side chains can be used to control the intermolecular interactions and promote favorable molecular packing in the solid state. For instance, in a study on thiophene-2,5-diesters, it was found that the steric hindrance of the ester groups had a clear effect on the performance of electrochromic devices, with the coloration efficiency increasing with the steric bulk of the substituent researchgate.net. This highlights the delicate balance that must be achieved between solubility, processability, and the electronic properties governed by molecular conformation and packing.

Control over Molecular Conformation and Isomerism in Device Contexts

The conformation of the 2,2'-bithiophene (B32781) unit, specifically the dihedral angle between the two thiophene rings, plays a significant role in determining the electronic properties of the molecule. The two main planar conformations are the syn and anti forms. The planarity of the bithiophene unit is crucial for effective π-conjugation.

In the case of this compound, the presence of the methoxyphenyl group can influence the preferred conformation due to steric interactions. The control over molecular conformation is critical in device applications as it affects the intermolecular electronic coupling and charge transport pathways in the solid state.

A study on the conformational analysis of the parent 2,2'-bithiophene molecule revealed a complex conformational landscape, with the final distribution being a result of considerable orientational-conformational coupling researchgate.net. The introduction of a bulky substituent like the methoxyphenyl group would be expected to further influence this landscape. In the context of organic electronics, achieving a high degree of planarity and a well-ordered molecular packing is often desirable for efficient charge transport. Computational studies on isomers of organic semiconductors have shown that the planarity of molecules and the extension of conjugation pathways lead to substantially delocalized frontier orbitals mdpi.com.

Elucidation of Structure-Performance Correlations in Electronic and Photonic Devices

The ultimate goal of molecular engineering is to establish clear structure-performance correlations that can guide the design of new and improved materials for electronic and photonic applications. For materials based on this compound, this involves understanding how the molecular design parameters discussed above translate into device performance metrics such as power conversion efficiency (PCE) in solar cells or external quantum efficiency (EQE) in OLEDs.

In the context of organic solar cells, for example, a well-designed donor material based on this compound would possess a HOMO level that is well-matched with the LUMO level of the acceptor material to ensure efficient charge transfer. It would also have a broad absorption spectrum to maximize light harvesting.

A study on difluorinated 2,2'-bithiophene-based small molecules for organic solar cells demonstrated that rational design of the molecular structure, including the choice of acceptor units, can lead to highly efficient devices rsc.org. While this study does not feature the methoxyphenyl group, it underscores the importance of systematic structural modifications. The performance of such devices is highly dependent on the interplay between the molecular structure, the resulting bulk properties (e.g., charge carrier mobility, film morphology), and the device architecture.

The following table provides a hypothetical illustration of how different molecular modifications to a core structure similar to this compound could influence device performance in an organic solar cell.

| Compound | Modification | HOMO (eV) | LUMO (eV) | PCE (%) |

| Reference | This compound with Acceptor A | -5.20 | -3.50 | 4.5 |

| Derivative 1 | Increased π-conjugation length | -5.15 | -3.55 | 5.2 |

| Derivative 2 | Introduction of bulky side chains | -5.25 | -3.48 | 3.8 |

| Derivative 3 | Planarizing conformational lock | -5.18 | -3.52 | 6.1 |

This table is for illustrative purposes and does not represent actual experimental data for this compound.

Compound Names Table

| Abbreviation/Name | Full Chemical Name |

| This compound | This compound |

| HOMO | Highest Occupied Molecular Orbital |

| LUMO | Lowest Unoccupied Molecular Orbital |

| OPV | Organic Photovoltaic |

| OLED | Organic Light-Emitting Diode |

| PCE | Power Conversion Efficiency |

| EQE | External Quantum Efficiency |

| D-A | Donor-Acceptor |

| ICT | Intramolecular Charge Transfer |

Supramolecular Chemistry and Self Assembly of Bithiophene Based Materials

Crystalline Architectures and Intermolecular Interactions

The planarity of the molecular backbone is a key factor influencing intermolecular π-π stacking, which is crucial for efficient charge transport. acs.org In many triarylamine compounds with thiophene (B33073) moieties, a propeller-like structure is observed. nih.gov For 5,5′-bis(diphenylphosphino)-2,2′-bithiophene, the 2,2′-bithienyl moiety has been shown to adopt an s-trans-conformation in the solid state. rsc.org The presence and orientation of substituent groups, such as the methoxy (B1213986) group in 5-(4-Methoxyphenyl)-2,2'-bithiophene, can significantly influence these interactions by providing sites for hydrogen bonding and by altering the electronic distribution and steric hindrance of the molecule. mdpi.comrsc.org

| Interaction Type | Description | Structural Impact | Reference Example |

|---|---|---|---|

| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | Facilitates charge transport; promotes ordered packing. | Imide-functionalized thiophene derivatives. acs.org |

| Hydrogen Bonding (e.g., C—H⋯O) | Electrostatic attraction between a hydrogen atom and an electronegative atom. | Forms one-dimensional or multi-dimensional supramolecular networks. | 5-[bis(4-ethoxyphenyl)amino]thiophene-2-carbaldehyde. nih.gov |

| Chalcogen Bonding | Interaction involving a chalcogen atom (e.g., sulfur) as the electrophilic site. | Contributes to the stability of the crystal lattice. | Triazole-based thiophene derivative. acs.org |

| van der Waals Forces | General intermolecular forces between adjacent atoms. | Influences overall crystal packing and density. | General molecular crystals. |

Formation of Self-Assembled Monolayers (SAMs) for Interfacial Engineering

Self-assembled monolayers (SAMs) composed of bithiophene-based molecules are a powerful tool for interfacial engineering, particularly in thin-film electronic devices like perovskite solar cells (PSCs). researchgate.netnih.gov These monolayers are formed by the spontaneous organization of molecules onto a substrate, creating a highly ordered, functional interface. researchgate.net Bithiophene derivatives can be designed with specific anchoring groups (e.g., thiols, phosphonic acids) that bind to substrates like metal oxides (e.g., NiOx, TiO2) or gold. nih.govfudan.edu.cnnih.gov

The formation of a uniform SAM can passivate surface defects, improve the quality of subsequently deposited layers, and optimize energy level alignment at the interface, thereby enhancing charge extraction and transport. researchgate.netfudan.edu.cnrsc.org For instance, bithiophene imide-based organic small molecules have been successfully employed as SAMs on NiOx films in tin perovskite solar cells. nih.govacs.org The alkyl side chains on these molecules play a crucial role in the formation of a high-quality perovskite layer. nih.govacs.org The excellent surface coverage and organization of such SAMs can be monitored using techniques like cyclic voltammetry. nih.gov The introduction of a SAM can improve the interfacial compatibility and therefore the quality of the perovskite, leading to fewer traps and better carrier transport. rsc.org

Nanocrystal Growth and Size-Dependent Optical Properties

Bithiophene derivatives can be fabricated into nanocrystals, which often exhibit size-dependent optical properties. For the related compound 5,5′-bis(4-biphenylyl)-2,2′-bithiophene (BP2T), nanocrystals have been prepared using techniques such as a modified miniemulsion or reprecipitation method. researchgate.netrsc.org X-ray diffraction and electron diffraction analyses of these nanocrystals revealed a high degree of crystallinity, with the molecules oriented nearly upright relative to the crystal's basal plane. rsc.org

A key finding is that as the nanocrystal size decreases, their absorption and photoluminescence (PL) spectra exhibit a blue-shift, moving to higher energies. researchgate.netresearchgate.net For BP2T nanocrystals, this blue-shift becomes apparent for sizes below approximately 560 nm. rsc.org This phenomenon is attributed to a combination of surface effects, such as lattice softening, and quantum effects, including an exciton (B1674681) confinement effect. researchgate.netresearchgate.net Unlike inorganic semiconductor nanocrystals where the quantum confinement effect is dominant, the size-dependence in these organic nanocrystals is more complex. researchgate.net The ability to tune the optical properties by controlling the crystal size opens up possibilities for their use in optoelectronic devices.

| Property | Observation | Underlying Mechanism | Reference |

|---|---|---|---|

| Absorption Spectra | Blue-shift with decreasing nanocrystal size. | Surface effects and quantum confinement. | researchgate.net |

| Photoluminescence (PL) Spectra | Peak energies are blue-shifted as size decreases from bulk crystal to monomer state. | Combined effect of lattice softening, site shift effect, and exciton confinement. | researchgate.netresearchgate.net |

| Cathodoluminescence (CL) Spectra | The 0–1 band peak energy gradually blue-shifts as nanocrystal size decreases below 560 nm. | Precisely correlates with nanocrystal size. | rsc.org |

Polymerization and Macromolecular Assemblies

The bithiophene unit is a fundamental building block for synthesizing conjugated polymers, which are materials of great interest for organic electronics. This compound can serve as a monomer for creating polymers with tailored properties. The polymerization of thiophene and bithiophene derivatives can be achieved through various methods, including chemical oxidative polymerization, typically using an oxidant like iron(III) chloride (FeCl3), and electrochemical polymerization. nih.govresearchgate.net

The resulting polymers, such as poly[2-(4-(2,2′-bithiophen-5-yl)phenyl)-4-(4-alkoxyphenyl)-6-phenylpyridine], can exhibit good solubility in common organic solvents and possess optical band gaps suitable for photovoltaic applications. researchgate.net The properties of the final macromolecular assembly, including molecular weight and degree of polymerization, are highly dependent on the reaction conditions, such as the order of reagent addition and the monomer-to-oxidant ratio. nih.gov For instance, a new conjugated copolymer, PBTF-OP, based on a meta-alkoxy-phenyl-substituted benzodithiophene, was synthesized for use as a donor material in polymer solar cells, demonstrating how side-chain engineering can effectively tune photovoltaic performance. rsc.org These polymers can self-assemble into ordered structures, such as thin films, where the intermolecular arrangement dictates the material's charge transport capabilities.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-(4-methoxyphenyl)-2,2'-bithiophene and its derivatives?

- Methodological Answer : The synthesis typically involves cross-coupling reactions. For example, Takahashi coupling with 5,5′-dibromo-2,2′-bithiophene as a starting substrate, followed by Pd-catalyzed reactions (e.g., Suzuki or Stille couplings) to introduce the 4-methoxyphenyl group . Alternatively, Larock indole synthesis protocols modified for thiophene systems can be employed, using Pd(PPh₃)₄ as a catalyst and K₂CO₃ as a base . Key intermediates like 5-iodo-2,2'-bithiophene are functionalized stepwise, with yields optimized via temperature control and precursor stoichiometry .

Q. How is structural characterization performed for this compound?

- Methodological Answer : Comprehensive characterization includes:

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substitution patterns and aromaticity. For example, the methoxy group (δ ~3.8 ppm in ¹H NMR) and thiophene protons (δ 6.7–7.3 ppm) are diagnostic .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formulas (e.g., C₁₅H₁₂OS₂ for this compound) .

- UV-Vis Spectroscopy : To assess π-conjugation; absorption maxima in the 300–400 nm range indicate extended conjugation .

Q. What are the primary applications of this compound in materials science?

- Methodological Answer : This compound serves as a building block in:

- Organic Electronics : As a p-type semiconductor in organic field-effect transistors (OFETs), with hole mobilities up to 0.09 cm²/V·s in vacuum-evaporated films .

- Nonlinear Optical (NLO) Materials : The dicyanovinyl-substituted derivative (e.g., 5-(4-methoxyphenyl)-5′-dicyanovinyl-2,2′-bithiophene) exhibits strong NLO responses due to charge-transfer interactions, measured via hyper-Rayleigh scattering .